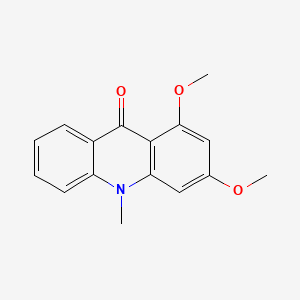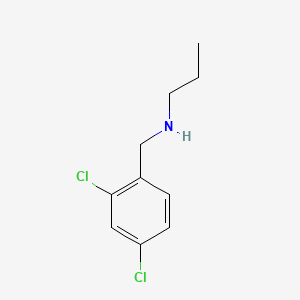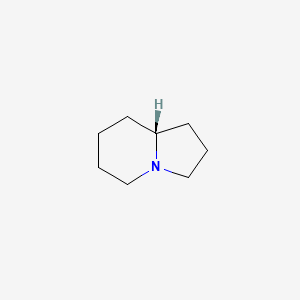
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Vue d'ensemble
Description
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. Factors such as reactivity, selectivity, and the mechanism of the reaction would be considered .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic techniques might be used to further characterize the compound .Applications De Recherche Scientifique
Antibacterial Effects
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one and its derivatives have been studied for their antibacterial properties. For instance, Behrami and Dobroshi (2019) synthesized new derivatives of this compound and evaluated their antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds demonstrated significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Electrochemical Properties
The electrochemical reduction of similar compounds, such as 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, has been explored. Mubarak and Peters (2008) conducted a study using cyclic voltammetry, revealing insights into the reductive cleavage of carbon-bromine bonds in these compounds (Mubarak & Peters, 2008).
Antimicrobial and Anti-Inflammatory Effects
Compounds derived from 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one have shown antimicrobial and anti-inflammatory effects. For example, Liu et al. (2008) isolated a compound from Belamcanda chinensis, an isoflavone with a similar structure, which exhibited antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).
Synthesis and Catalytic Applications
The synthesis and catalytic applications of this compound have also been explored. Alonzi et al. (2014) studied novel polystyrene-supported catalysts using derivatives of 4-hydroxy-2H-chromen-2-one for the synthesis of Warfarin and its analogs (Alonzi et al., 2014).
Antioxidant Properties
Marino, Russo, and Galano (2016) researched the antioxidant properties of 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one, a compound similar to 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one. They found that these compounds exhibit significant radical-scavenging capacity against hydroperoxyl radicals (Marino et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(hydroxymethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIUIZNOOWXYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346120 | |
| Record name | 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72433-26-2 | |
| Record name | 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



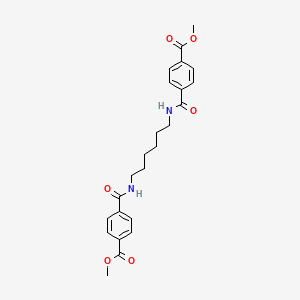

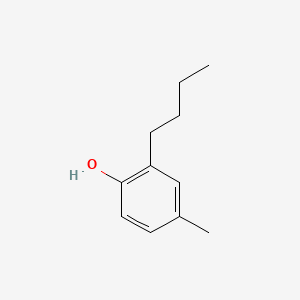

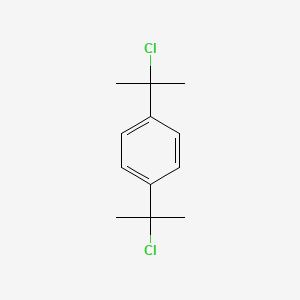
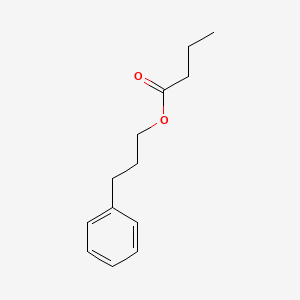



![N-[(4-chlorophenyl)methyl]pyridin-4-amine](/img/structure/B1619865.png)
